molecular formula C10H6F3NO B8182295 3-(Trifluoromethyl)quinolin-4-ol

3-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B8182295
M. Wt: 213.16 g/mol
InChI Key: SAFHXQJHAGCBFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties due to the presence of the trifluoromethyl group, which enhances biological activity.

    Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)quinolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and potency in biological assays. The position of the trifluoromethyl group and the hydroxyl group can significantly affect the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-5-14-8-4-2-1-3-6(8)9(7)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFHXQJHAGCBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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